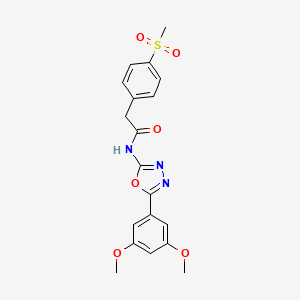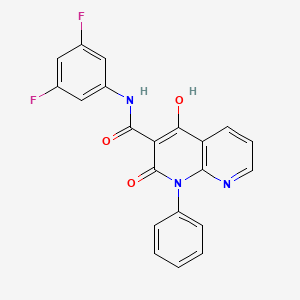
N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a naphthyridine core, a phenyl group, and difluorophenyl substituents
作用機序
Target of Action
The primary target of N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as DAPT, is the γ-secretase complex . This complex plays a crucial role in the Notch signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis .
Mode of Action
DAPT acts as a γ-secretase inhibitor . It interacts with the γ-secretase complex and inhibits its activity, thereby blocking the cleavage of Notch receptors and the subsequent release of the Notch intracellular domain (NICD). This prevents the NICD from translocating to the nucleus and activating the transcription of Notch target genes .
Biochemical Pathways
The inhibition of γ-secretase by DAPT affects the Notch signaling pathway . This pathway is involved in the regulation of various cellular processes, including cell fate determination, cell proliferation, and cell death. By inhibiting γ-secretase, DAPT prevents the activation of the Notch pathway, thereby influencing these cellular processes .
Pharmacokinetics
It has been shown that dapt can reduce aβ40 and aβ42 levels in human primary neuronal cultures and in brain extract, cerebrospinal fluid, and plasma in vivo . This suggests that DAPT can cross the blood-brain barrier and exert its effects in the central nervous system .
Result of Action
The inhibition of γ-secretase and the subsequent blockade of the Notch signaling pathway by DAPT can lead to various cellular effects. For instance, DAPT has been shown to induce neuronal differentiation and block Notch signaling in hybrid human-mouse fetal thymus organ culture (FTOC), causing epidermal stem cells (ESCs) to commit to neuronal differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DAPT. For example, submersion and hypoxia have been shown to prevent ciliated cell differentiation by maintaining Notch signaling, which can be inhibited by DAPT . This suggests that the cellular environment can modulate the effects of DAPT on cell differentiation and the Notch signaling pathway .
生化学分析
Biochemical Properties
It is known that the compound belongs to the class of naphthyridines, which are often involved in various biochemical reactions
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the naphthyridine core One common approach is the condensation of appropriate precursors, such as 3,5-difluorophenylamine and a suitable diketone, followed by cyclization under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The naphthyridine core can be reduced to form a dihydro derivative.
Substitution: The phenyl and difluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may involve alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenyl or difluorophenyl derivatives.
科学的研究の応用
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials or chemical processes.
類似化合物との比較
N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid
N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid methyl ester
Uniqueness: This compound is unique due to its specific structural features, such as the presence of difluorophenyl groups and the hydroxyl group on the naphthyridine core. These features can influence its reactivity and biological activity, making it distinct from similar compounds.
特性
IUPAC Name |
N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2N3O3/c22-12-9-13(23)11-14(10-12)25-20(28)17-18(27)16-7-4-8-24-19(16)26(21(17)29)15-5-2-1-3-6-15/h1-11,27H,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKWJJGOAPTDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C(C2=O)C(=O)NC4=CC(=CC(=C4)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
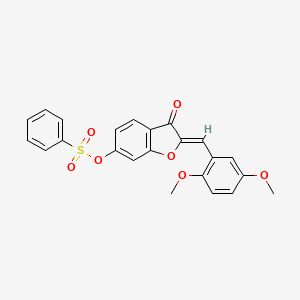
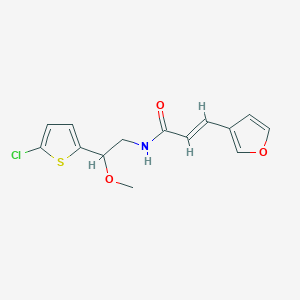
![5-chloro-2-(methylsulfanyl)-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]pyrimidine-4-carboxamide](/img/structure/B2749040.png)
![2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2749041.png)
![1-(4,4-Dioxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2749042.png)
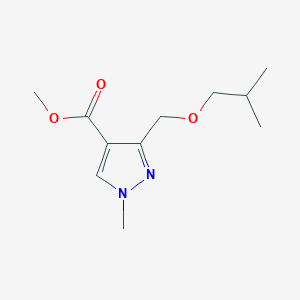
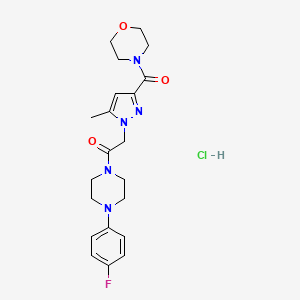
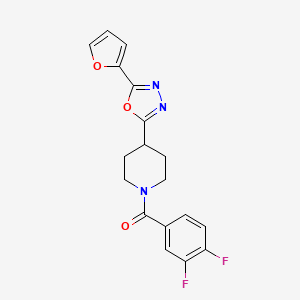
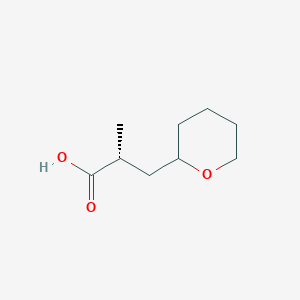
![(E)-4-chloro-N-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2749049.png)
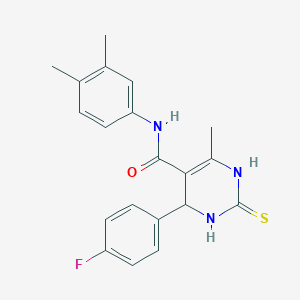
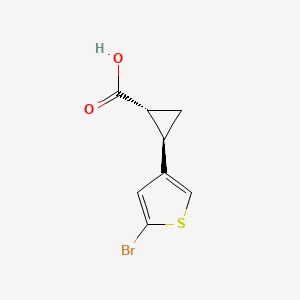
![Spiro[3.3]heptane-1,3-diamine;dihydrochloride](/img/structure/B2749054.png)
